molecular formula C7H14O3 B1316455 (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol CAS No. 85287-64-5

(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

Cat. No.: B1316455
CAS No.: 85287-64-5
M. Wt: 146.18 g/mol
InChI Key: VHFPDSDOOGPPBS-LURJTMIESA-N
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Description

(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is an organic compound characterized by a dioxane ring with a hydroxymethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reagents used in this synthesis include formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed under controlled temperature and pressure conditions. The continuous flow process offers advantages such as improved yield, reduced reaction time, and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include the corresponding aldehyde and carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxane ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane: Lacks the hydroxymethyl group, making it less reactive.

    1,3-Dioxane-4-methanol: Similar structure but without the dimethyl groups, affecting its steric properties.

    2,2-Dimethyl-1,3-dioxolane: Contains a dioxolane ring instead of a dioxane ring, leading to different chemical properties.

Uniqueness

(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is unique due to the presence of both the dioxane ring and the hydroxymethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFPDSDOOGPPBS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC[C@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509625
Record name [(4S)-2,2-Dimethyl-1,3-dioxan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85287-64-5
Record name [(4S)-2,2-Dimethyl-1,3-dioxan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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